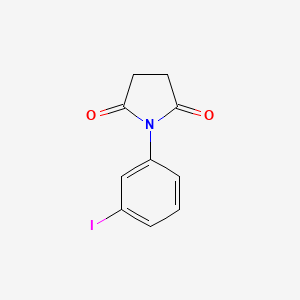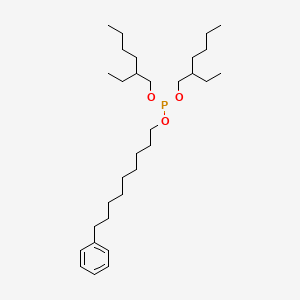
Methylbis(3-methylphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(3-methylphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to two 3-methylphenyl groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(3-methylphenyl)arsane typically involves the reaction of arsenic trichloride with 3-methylphenylmagnesium bromide, followed by methylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Preparation of 3-methylphenylmagnesium bromide: This is achieved by reacting 3-methylbromobenzene with magnesium in the presence of anhydrous ether.
Reaction with arsenic trichloride: The 3-methylphenylmagnesium bromide is then reacted with arsenic trichloride to form bis(3-methylphenyl)arsenic chloride.
Methylation: The final step involves the methylation of bis(3-methylphenyl)arsenic chloride using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Industrial setups often use automated systems to handle reagents and maintain an inert atmosphere.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbis(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other arsenic-containing compounds.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
Applications De Recherche Scientifique
Methylbis(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methylbis(3-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups attached to arsenic.
Trimethylarsine: Contains three methyl groups bonded to arsenic.
Phenylarsine oxide: Features a phenyl group bonded to arsenic.
Uniqueness
Methylbis(3-methylphenyl)arsane is unique due to the presence of both methyl and 3-methylphenyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
66277-78-9 |
|---|---|
Formule moléculaire |
C15H17As |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
methyl-bis(3-methylphenyl)arsane |
InChI |
InChI=1S/C15H17As/c1-12-6-4-8-14(10-12)16(3)15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
Clé InChI |
CDLBYCMREKICDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[As](C)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


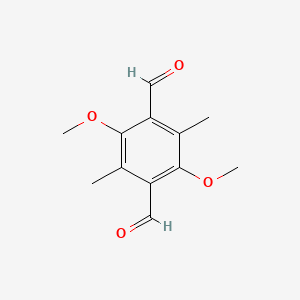

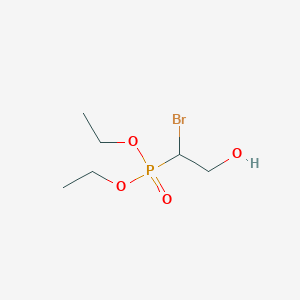
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
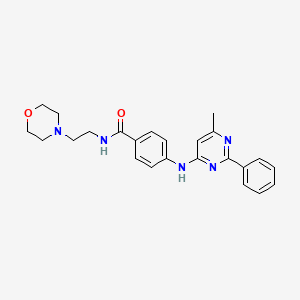
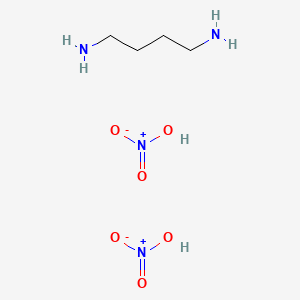
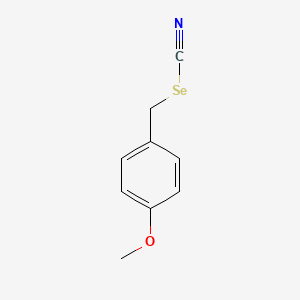
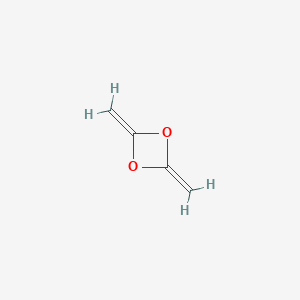
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
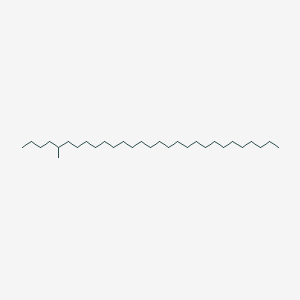
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
